CCF642

Übersicht

Beschreibung

CCF642 ist eine neuartige Verbindung, die für ihre potente Hemmung von Protein-Disulfid-Isomerasen bekannt ist. Sie hat eine signifikante Antikrebsaktivität gezeigt, insbesondere gegen multiples Myelom, eine Art von Blutkrebs. Die Verbindung induziert akuten endoplasmatischen Retikulumstress in Krebszellen, was zu Apoptose oder programmiertem Zelltod führt .

Wissenschaftliche Forschungsanwendungen

CCF642 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Hemmung von Protein-Disulfid-Isomerasen verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von endoplasmatischem Retikulumstress bei Zelltod zu untersuchen.

Medizin: this compound hat sich als potenzieller therapeutischer Wirkstoff für multiples Myelom und andere Krebsarten gezeigt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Antikrebsmedikamente und als Werkzeug zur Untersuchung von Proteinfaltung und -fehlfaltung verwendet

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Protein-Disulfid-Isomerasen hemmt, die Enzyme, die an der Faltung von Proteinen im endoplasmatischen Retikulum beteiligt sind. Durch die Hemmung dieser Enzyme induziert this compound endoplasmatischen Retikulumstress, der zur Anhäufung von falsch gefalteten Proteinen führt. Dieser Stress löst Apoptose durch Freisetzung von Kalzium aus dem endoplasmatischen Retikulum und Aktivierung verschiedener Signalwege aus .

Wirkmechanismus

Target of Action

CCF642, also known as AC1LYELL, is a potent inhibitor of Protein Disulfide Isomerases (PDI) . PDIs are enzymes that assist in protein folding in the endoplasmic reticulum (ER) and are crucial for the structural integrity of disulfide bond-rich proteins . The primary targets of this compound are the PDI isoenzymes A1, A3, and A4 .

Mode of Action

This compound interacts with its targets, the PDI isoenzymes, by binding to their active-site CGHCK motifs . This interaction inhibits the reductase activity of PDIs, which is essential for protein folding in the ER . This inhibition is about 100-fold more potent than other established inhibitors like PACMA 31 and LOC14 .

Biochemical Pathways

The inhibition of PDIs by this compound affects the protein folding process in the ER, leading to an increase in ER stress . This stress is caused by the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) . The UPR is an adaptive reaction initiated by cells to restore ER homeostasis . The acute er stress caused by this compound is beyond repair, leading to apoptosis-inducing calcium release .

Result of Action

The acute ER stress caused by this compound in multiple myeloma cells leads to apoptosis-inducing calcium release . This results in the death of these cells, making this compound a potent anti-multiple myeloma agent . It has been shown to have broad anti-multiple myeloma activity in vitro and in vivo .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, cells that are resistant to other treatments and have high PDI expression are more sensitive to this compound . Additionally, the compound’s efficacy can be affected by the disease microenvironment, such as the bone marrow niche in multiple myeloma . .

Biochemische Analyse

Biochemical Properties

CCF642 is a potent inhibitor of protein disulfide isomerases (PDI), enzymes that play a crucial role in protein folding in the endoplasmic reticulum . It exhibits a submicromolar IC50 in multiple myeloma cell lines and binds to the PDI isoenzymes A1, A3, and A4 . In vitro, this compound inhibits PDI reductase activity about 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 .

Cellular Effects

This compound has broad anti-multiple myeloma activity . It causes acute endoplasmic reticulum (ER) stress in multiple myeloma cells, which is accompanied by apoptosis-inducing calcium release . This is consistent with PDI inhibition, as PDIs are required for protein folding in the ER .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PDI through a novel mechanism . Computational modeling suggests a novel covalent binding mode in active-site CGHCK motifs . This inhibition of PDI leads to an increase in ER stress beyond repair in cancer cells, triggering apoptosis .

Temporal Effects in Laboratory Settings

This compound displays potent efficacy in an aggressive syngeneic mouse model of multiple myeloma . It prolongs the lifespan of mice engrafted with 5TGM1-luc myeloma, an effect comparable to the first-line multiple myeloma therapeutic bortezomib . This suggests that the effects of this compound are not only immediate but also long-lasting.

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 10 mg/kg administered intraperitoneally three times a week significantly improved the lifespan of mice compared with a control group . This indicates that the effects of this compound can vary with different dosages, and it is well-tolerated at this dosage .

Transport and Distribution

As a small molecule, it is likely to be able to diffuse across cell membranes and reach its target, the PDIs, in the ER .

Subcellular Localization

The subcellular localization of this compound is likely to be in the ER, given its target, the PDIs, are located in the ER

Vorbereitungsmethoden

Die Synthese von CCF642 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg beinhaltet typischerweise die Bildung eines Thioxothiazolidinonrings, der dann modifiziert wird, um verschiedene Substituenten einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Analyse Chemischer Reaktionen

CCF642 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

CCF642 ist einzigartig in seiner potenten Hemmung von Protein-Disulfid-Isomerasen im Vergleich zu anderen Verbindungen wie PACMA 31 und LOC14. Während PACMA 31 und LOC14 ebenfalls Protein-Disulfid-Isomerasen hemmen, ist this compound etwa 100-mal potenter. Ähnliche Verbindungen umfassen:

PACMA 31: Ein Protein-Disulfid-Isomerase-Inhibitor mit geringerer Potenz.

LOC14: Ein weiterer Protein-Disulfid-Isomerase-Inhibitor mit unterschiedlichen strukturellen Merkmalen

Eigenschaften

IUPAC Name |

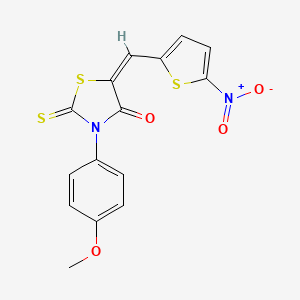

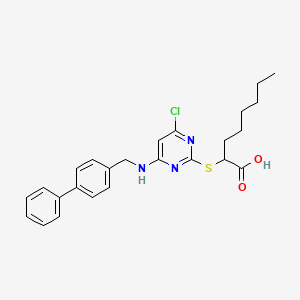

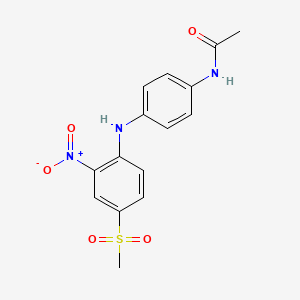

(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYIETQLOVDJCF-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(S3)[N+](=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCF642?

A1: this compound functions as a potent and selective inhibitor of protein disulfide isomerase A1 (PDIA1), an enzyme crucial for protein folding within the endoplasmic reticulum (ER) [, , ]. By inhibiting PDIA1, this compound disrupts the unfolded protein response (UPR) in multiple myeloma (MM) cells, leading to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis [, , ].

Q2: Why is this compound considered a promising therapeutic for multiple myeloma?

A2: MM cells are heavily reliant on PDIA1 due to their high secretory burden of immunoglobulins and cytokines [, ]. Inhibiting PDIA1 in MM cells overwhelms their already stressed ER, leading to cell death [, ]. Importantly, this compound demonstrates selectivity for MM cells over normal hematopoietic stem and progenitor cells, suggesting a potentially favorable safety profile [].

Q3: How does the activity of this compound compare to existing treatments for multiple myeloma?

A3: Preclinical studies have shown that this compound displays potent efficacy in both in vitro and in vivo models of multiple myeloma, comparable to the first-line treatment bortezomib []. Notably, this compound remains effective against bortezomib-resistant MM cells, which exhibit increased PDIA1 expression as a compensatory mechanism []. This suggests that this compound could potentially overcome treatment resistance, a significant challenge in MM management.

Q4: What structural features of this compound contribute to its activity?

A4: While detailed structure-activity relationship (SAR) studies are ongoing, computational modeling suggests that this compound binds covalently to the active site cysteine residues (CGHCK motifs) of PDIA1 []. This interaction is thought to be responsible for its potent and irreversible inhibition of PDIA1 activity [].

Q5: What are the challenges and future directions for the development of this compound?

A5: Further research is needed to fully elucidate the long-term safety and efficacy of this compound in humans. Preclinical studies have demonstrated promising results, but clinical trials are necessary to confirm these findings. Additionally, optimizing the pharmacokinetic properties of this compound, such as its solubility and bioavailability, may further enhance its therapeutic potential. Exploring combination therapies with this compound and other anti-myeloma agents is another avenue for future investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

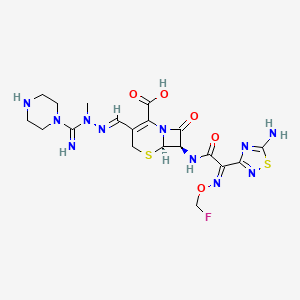

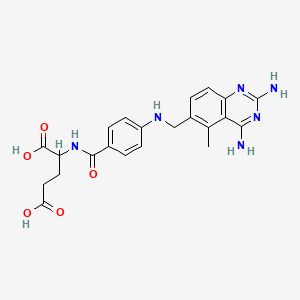

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)

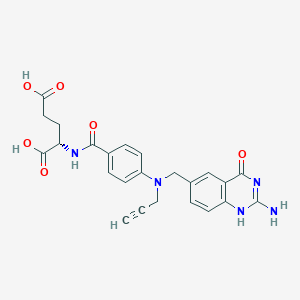

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)